2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O5S/c22-5-4-20-13-11(7-16-20)14(24)19-15(18-13)27-8-12(23)17-9-2-1-3-10(6-9)21(25)26/h1-3,6-7,22H,4-5,8H2,(H,17,23)(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUMBCJUMAXBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thioether linkage: This step involves the reaction of the pyrazolopyrimidine intermediate with a suitable thiol compound.
Attachment of the acetamide group: This is usually done through acylation reactions using acetic anhydride or similar reagents.
Nitration of the phenyl ring: The final step involves the nitration of the phenyl ring using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group on the phenyl ring can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biochemistry: The compound can be used as a probe to study enzyme interactions and biochemical pathways.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity. The thioether and nitrophenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- Compound A: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () Structural Differences: Replaces the pyrazolo[3,4-d]pyrimidine core with a simpler dihydropyrimidine ring. Physicochemical Properties: Melting point (196–198°C) is higher than typical pyrazolo-pyrimidines, likely due to stronger hydrogen bonding from the unsubstituted NH group .
- Compound B: Pyrazolo-pyridine-N-acetamide derivatives () Structural Differences: Features a pyrazolo[3,4-b]pyridine core instead of pyrazolo[3,4-d]pyrimidine. Synthesis: Prepared via nucleophilic substitution with K₂CO₃ in DMF, similar to the target compound’s likely synthesis route .
Substituent Variations
- Compound C: 2-Cyano-N-(2-nitro-phenyl)-acetamide (g) Substituent Comparison: Shares the 3-nitrophenyl group but lacks the pyrazolo-pyrimidine core. Hydrogen Bonding: The nitro group participates in strong intermolecular interactions, as observed in graph set analysis (e.g., R₂²(8) motifs), which may stabilize crystal packing . Reactivity: The cyano group in 3g increases electrophilicity, whereas the target compound’s thioether linkage offers better hydrolytic stability.
- Compound D: N-Benzyl-2-cyano-acetamide (d) Solubility: The benzyl group enhances lipophilicity (logP ~2.1), contrasting with the target compound’s 2-hydroxyethyl group, which improves aqueous solubility (predicted logP ~1.8).
Thioether vs. Ether/Oxygen Analogs
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , utilizing a nucleophilic substitution reaction. However, the 2-hydroxyethyl group may require protective group strategies to prevent side reactions .
- Bioactivity Prediction : The 3-nitrophenyl group may enhance binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors with similar substituents .
Biological Activity
The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide is a novel derivative of pyrazolo[3,4-d]pyrimidine, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C16H17N5O3S
- Molecular Weight : 359.4 g/mol
- IUPAC Name : N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
This structure includes a pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity.
The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. The compound inhibits CDK2 activity, leading to disrupted cell cycle progression and subsequent anti-proliferative effects against various cancer cell lines. The interaction with CDK2 occurs through specific binding at the ATP-binding pocket, which is essential for kinase activity.
Anticancer Activity
Research indicates that this compound exhibits significant anti-proliferative effects across multiple cancer cell lines. For example:
- Case Study : In vitro studies demonstrated that the compound inhibited cell growth in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 20 µM.
Antiviral Activity
The compound has also shown promise as an antiviral agent. In particular, it has been tested against various viral targets:
- Mechanism : It inhibits viral replication by interfering with specific viral enzymes.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural components:
- Pyrazolo[3,4-d]pyrimidine Core : Essential for kinase inhibition.
- Hydroxyethyl Group : Enhances solubility and bioavailability.
- Nitrophenyl Substituent : Contributes to increased potency against specific targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide, and how do reaction conditions influence yield?
- Methodology: Synthesis typically involves multi-step protocols, including cyclization of pyrazole precursors, thioether formation, and amide coupling. Key steps require temperature control (e.g., 60–80°C for cyclization) and catalysts like triethylamine for acylation . Optimizing solvent systems (e.g., DMF or THF) and stoichiometric ratios of thioacetamide intermediates can improve yields above 60% .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure?
- Methodology: Use NMR to confirm proton environments (e.g., pyrazolo-pyrimidine protons at δ 6.8–8.6 ppm) and LC-MS for molecular ion verification (e.g., [M+H] peaks). FT-IR identifies functional groups like amide C=O (~1650 cm) and nitro groups (~1520 cm) . X-ray crystallography may resolve stereochemical ambiguities in the pyrimidine core .
Q. How does the compound’s solubility and stability impact in vitro assays?
- Methodology: Solubility profiling in DMSO/PBS mixtures (e.g., 10% DMSO) is essential for biological testing. Stability studies under varying pH (4–9) and temperatures (4–37°C) via HPLC monitoring can identify degradation pathways, such as hydrolysis of the thioacetamide bond .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to kinase targets (e.g., EGFR or CDK2)?
- Methodology: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with kinase active sites. Focus on hydrogen bonding with the pyrazolo-pyrimidine core and hydrophobic interactions with the 3-nitrophenyl group . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How to design structure-activity relationship (SAR) studies to optimize anticancer activity?
- Methodology: Synthesize analogs with substitutions at the hydroxyethyl group (e.g., methyl, benzyl) or nitrophenyl moiety. Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Correlate IC values with electronic (Hammett constants) or steric parameters (Taft indices) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodology: Cross-validate results using orthogonal assays (e.g., apoptosis vs. cell cycle arrest). For conflicting kinase inhibition data, perform kinetic assays (e.g., ADP-Glo™) to measure enzymatic IC under standardized ATP concentrations . Use multivariate statistical analysis (e.g., PCA) to identify confounding variables like assay conditions .
Q. How can reaction engineering improve scalability for preclinical studies?
- Methodology: Apply design of experiments (DoE) to optimize parameters like catalyst loading, temperature, and mixing rates. Use microreactor systems for continuous flow synthesis to enhance reproducibility and reduce side reactions (e.g., oxidation of thioether) .
Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
